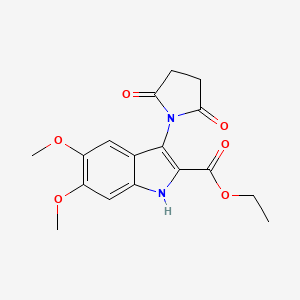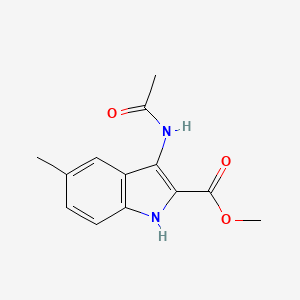
ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate is a complex organic compound that features a unique structure combining an indole core with a pyrrolidinone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
准备方法
The synthesis of ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups into alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactions . Major products formed from these reactions include a variety of functionalized indole derivatives, which can be further utilized in medicinal chemistry .
科学研究应用
Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as voltage-gated sodium channels and L-type calcium channels. By inhibiting these channels, the compound can modulate neuronal activity, leading to its anticonvulsant and analgesic effects . The pathways involved include the inhibition of calcium currents, which reduces neuronal excitability and prevents seizure activity .
相似化合物的比较
Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-yl)propanamides: These compounds also interact with voltage-gated sodium channels and calcium channels but may have different pharmacokinetic properties.
Pyrrolidine-2,5-dione derivatives: These derivatives share a similar core structure and exhibit anticonvulsant and antinociceptive activities.
The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which can influence its binding affinity and selectivity for molecular targets .
属性
IUPAC Name |
ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-4-25-17(22)15-16(19-13(20)5-6-14(19)21)9-7-11(23-2)12(24-3)8-10(9)18-15/h7-8,18H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOYMNMQHODGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B7879995.png)
![3-[1-(3-Pyridyl)-2-nitroethyl]-1H-indole](/img/structure/B7880001.png)
![4-{5-[3-(1H-imidazol-1-ylcarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]pyridin-2-yl}morpholine](/img/structure/B7880019.png)
![6-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7880020.png)
![2-methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B7880027.png)
![N-[(10-oxo-1,2,4,5,6,10-hexahydro-3H-1,5-methanopyrido[1,2-d][1,4]diazocin-3-yl)carbonothioyl]glycine](/img/structure/B7880028.png)
![Ethyl 1-(5-cyano-4-(3-nitrophenyl)-6-{[(trifluoromethyl)sulfonyl]oxy}pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B7880036.png)
![3-[(cyclohexylamino)methyl]-N,N,1-trimethyl-1H-indole-5-sulfonamide](/img/structure/B7880041.png)
![4-[4-(Morpholin-4-ylcarbonyl)benzyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B7880048.png)
![2-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B7880051.png)
![1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-4-piperidinecarboxylic acid](/img/structure/B7880054.png)
![ethyl [3-(4-methoxybenzyl)-2,6-dioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B7880067.png)

![3-Methyl-2-oxo-1-oxaspiro[4.6]undec-3-ene-4-carboxylic acid](/img/structure/B7880077.png)
